molecular formula C10H12N2O4 B2888972 N-methoxy-N,3-dimethyl-4-nitrobenzamide CAS No. 1221342-55-7

N-methoxy-N,3-dimethyl-4-nitrobenzamide

Cat. No. B2888972
M. Wt: 224.216
InChI Key: LPTOOTBXPCZWMJ-UHFFFAOYSA-N
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Description

“N-methoxy-N,3-dimethyl-4-nitrobenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methoxy-N,3-dimethyl-4-nitrobenzamide” are not specified in the available resources .

Scientific Research Applications

Structural and Chemical Properties

  • X-ray Diffraction Studies : N-chloro-N-methoxy-4-nitrobenzamide, closely related to N-methoxy-N,3-dimethyl-4-nitrobenzamide, has been studied using X-ray diffraction. This study reveals the high pyramidality degree of the amide nitrogen atom in the O–N–Cl moiety (Shtamburg et al., 2012).

Synthesis and Reactivity

  • Formation of Cyclometalated Complexes : N-methoxy-4-nitrobenzamide can react with certain metal compounds to form cyclometalated rhodium, iridium, and ruthenium complexes. These complexes have been identified as key catalytic intermediates in C–H bond functionalization reactions (Zhou et al., 2018).
  • Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of various heterocyclic compounds such as 5-amino-2-methoxybenzamides, showcasing its versatility in organic synthesis (Valenta et al., 1990).

Photoreactive Polymers

  • Development of Light-Switchable Polymers : N,N-dimethyl-N-[3-(methacroylamino) propyl]-N-[2-[(2-nitrophenyl)methoxy]-2-oxo-ethyl]ammonium chloride, a related compound, demonstrates the ability to switch from cationic to zwitterionic forms upon light irradiation. This property is significant for applications like DNA condensation and release, as well as altering antibacterial activity (Sobolčiak et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibition in Steel : Studies indicate that compounds like N-(4-nitrophenyl) benzamide, which share structural similarities with N-methoxy-N,3-dimethyl-4-nitrobenzamide, are effective in inhibiting corrosion in mild steel. This suggests potential applications of related compounds in materials science (Mishra et al., 2018).

Safety And Hazards

The safety and hazards associated with “N-methoxy-N,3-dimethyl-4-nitrobenzamide” are not specified in the available resources .

properties

IUPAC Name

N-methoxy-N,3-dimethyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-7-6-8(10(13)11(2)16-3)4-5-9(7)12(14)15/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTOOTBXPCZWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N,3-dimethyl-4-nitrobenzamide

Synthesis routes and methods

Procedure details

Triethylamine (7.6 mL, 54.651 mmol) was added slowly to a mixture of 3-methyl-4-nitrobenzoic acid (5 g, 27.326 mmol), N,O-dimethylhydroxylamine hydrochloride (2.99 g, 30.058 mmol), and EDCI (6.28 g, 32.791 mmol) in DCM (30 mL). The mixture was stirred at room temperature overnight, quenched with saturated aqueous NaHCO3 and stirred at room temperature for 30 minutes. Water (50 mL) was added followed by additional DCM. The mixture was stirred for 10 minutes and layers were separated. The aqueous layer was again extracted with DCM. The combined organic layer was dried over Na2SO4, then filtered. The solvent was removed and the residual oil chromatographed (DCM/EtOAc) to provide the product as a white solid.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.99 g
Type
reactant
Reaction Step One
Name
Quantity
6.28 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
AM Costero, M Parra, S Gil, R Gotor… - Chemistry–An Asian …, 2010 - Wiley Online Library
Chromo‐Fluorogenic Detection of Nerve‐Agent Mimics Using Triggered Cyclization Reactions in Push–Pull Dyes - Costero - 2010 - Chemistry – An Asian Journal - Wiley Online …
Number of citations: 53 onlinelibrary.wiley.com

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